Dextofisopam is a pharmacological compound that serves as the R-enantiomer of the racemic mixture tofisopam. It is primarily classified as a benzodiazepine receptor modulator and is being investigated for its potential therapeutic effects, particularly in the treatment of irritable bowel syndrome. Unlike traditional benzodiazepines, dextofisopam is noted for its non-serotonergic properties, which may contribute to a different side effect profile compared to its counterparts .
The synthesis of dextofisopam involves the creation of a 2,3-benzodiazepine ring system, which is central to its structure. The typical synthetic route includes several key steps:
Technical details regarding specific reagents and conditions used during synthesis are often proprietary and not publicly disclosed in detail.
Dextofisopam has a complex molecular structure characterized by its benzodiazepine framework. The molecular formula for dextofisopam is , and it has a molecular weight of approximately 270.30 g/mol.
The stereochemistry of dextofisopam contributes significantly to its pharmacological properties, with the R-enantiomer being associated with therapeutic effects .
Dextofisopam undergoes various chemical reactions typical of benzodiazepines, including:
The detailed mechanisms behind these reactions are crucial for understanding drug metabolism and efficacy.
Dextofisopam functions primarily as a modulator of benzodiazepine receptors. Its mechanism involves:
Research indicates that while it shares some properties with traditional benzodiazepines, its unique action profile may lead to fewer side effects, although further studies are warranted.
Relevant data on these properties are critical for formulation development and therapeutic applications .
Dextofisopam is currently under investigation for various scientific uses, primarily focusing on:
Future research may expand its applications based on ongoing clinical trials and emerging data regarding its pharmacodynamics and pharmacokinetics .
Dextofisopam ((5R)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine) is the pharmacologically active R-enantiomer of racemic tofisopam. Its molecular formula is C~22~H~26~N~2~O~4~ (molecular weight: 382.46 g/mol), featuring a benzodiazepine core with nitrogen atoms at positions 2 and 3—distinct from classical 1,4-benzodiazepines like diazepam. The stereogenic center at the C5 position confers chirality, with the R-configuration essential for target specificity. Key structural elements include: [1] [6] [7]
Table 1: Key Structural Identifiers of Dextofisopam
Property | Value |
---|---|
CAS Registry Number | 82059-50-5 |
InChIKey | RUJBDQSFYCKFAA-HNNXBMFYSA-N |
SMILES | CC[C@@H]1C2=C(C=C(OC)C(OC)=C2)C(=NN=C1C)C3=CC(OC)=C(OC)C=C3 |
Defined Stereocenters | 1 (5R configuration) |
The 2,3-benzodiazepine scaffold exhibits atropisomerism due to restricted rotation around the C1–C11 bond. Racemic tofisopam comprises four stereoisomers (two enantiomeric pairs), but Dextofisopam is isolated as a single R-enantiomer. This stereopurity is critical because: [3] [5] [7]
Dextofisopam is produced via chiral resolution of racemic tofisopam or asymmetric synthesis. Industrial methods include: [3] [5]
Critical quality control involves chiral purity verification via:
Table 2: Analytical Parameters for Chiral Purity Assessment
Method | Conditions | Resolution (R~s~) |
---|---|---|
Chiral HPLC | Hexane:Isopropanol (80:20), 1.0 mL/min | 2.5 |
CD Spectroscopy | 290 nm, methanol | Δε = +3.2 L·mol⁻¹·cm⁻¹ |
Dextofisopam is a white crystalline solid with the following properties: [1] [5] [6]
Stability studies under ICH guidelines reveal:
Table 3: Forced Degradation Products Under Stress Conditions
Stress Condition | Degradation Products | % Degradation (14 days) |
---|---|---|
Acidic (0.1M HCl, 70°C) | 3,4-Dimethoxybenzoic acid | 8.2% |
Oxidative (3% H~2~O~2~) | N-Oxide derivative | 12.7% |
Alkaline (0.1M NaOH) | Demethylated benzodiazepine | 5.9% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7